Hydroxycitronellol

Description

Properties

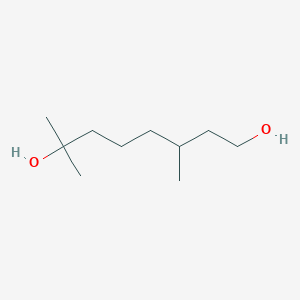

IUPAC Name |

3,7-dimethyloctane-1,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O2/c1-9(6-8-11)5-4-7-10(2,3)12/h9,11-12H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPCCDPXRNNVUOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044513 | |

| Record name | 3,7-Dimethyloctane-1,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a mild floral odor; [Fleurchem MSDS], colourless very viscous liquid; mild sweet odour | |

| Record name | Hydroxycitronellol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19751 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Hydroxycitronellol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/162/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

slightly soluble in water; soluble in alcohol and oils, 1 ml in 1 ml 60% alcohol (in ethanol) | |

| Record name | Hydroxycitronellol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/162/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.922-0.930 | |

| Record name | Hydroxycitronellol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/162/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

107-74-4 | |

| Record name | 3,7-Dimethyl-1,7-octanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxydihydrocitronellol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxycitronellol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406140 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydroxycitronellol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,7-Octanediol, 3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,7-Dimethyloctane-1,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dimethyloctane-1,7-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYCITRONELLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R0B4U2I48W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Catalytic Systems

The industrial synthesis of hydroxycitronellol predominantly involves the acid-catalyzed hydration of citronellol (3,7-dimethyloct-6-en-1-ol). This Markovnikov addition reaction proceeds through protonation of the terminal double bond, followed by nucleophilic water attack to form the diol. Strongly acidic cation exchange resins, such as Lewatit SPC 108 and Amberlyst 15 , serve as heterogeneous catalysts, offering high acidity (H0 ≈ −12) and thermal stability up to 120°C. These resins eliminate the need for corrosive mineral acids, simplifying post-reaction purification.

Solvent Selection and Homogeneity Control

Achieving a homogeneous reaction mixture is critical for maximizing citronellol conversion. Patent US4200766 demonstrates that α-methyl-branched alkanols (e.g., 2-methyl-1-propanol) enable water-to-citronellol ratios of 1:5 (v/w) while maintaining solubility. In contrast, US4482765A highlights acetone’s unique ability to solubilize up to 4 parts water per part citronellol, forming a single-phase system that boosts conversion to 72%. The solvent’s role extends beyond homogeneity: acetone partitions this compound into the aqueous phase during workup, enabling straightforward product isolation via decantation.

Process Optimization and Kinetic Considerations

Temperature and Residence Time

Optimal reaction temperatures range between 50°C and 80°C, balancing reaction rate and byproduct formation. At 60°C, a 20-hour batch process achieves 68% conversion using Lewatit SPC 118, whereas raising the temperature to 80°C reduces the reaction time to 12 hours but risks resin degradation. Continuous flow systems, such as fixed-bed reactors, improve efficiency by maintaining steady-state conditions. For example, passing citronellol through a 10 L resin column at 1 kg/h yields a space-time yield of 0.7 mol/L·h.

Water-to-Citronellol Ratio

Water stoichiometry profoundly impacts conversion. Excess water shifts equilibrium toward this compound but complicates solvent recovery. Patent CN115124413B identifies a 2:1 (v/w) water-to-citronellol ratio as optimal, achieving 85% conversion without phase separation. Conversely, acetone-mediated systems tolerate higher water loads (4:1 v/w), leveraging the solvent’s co-solvency to prevent partitioning.

Catalyst Performance and Reusability

Resin Stability and Regeneration

Cation exchange resins exhibit remarkable longevity under industrial conditions. Amberlyst 15 retains 95% activity after 10 reaction cycles when washed with acetone-water (1:1 v/v) between batches. Continuous processes further enhance resin lifespan: Lewatit SP 1080 operates for 1,000 hours with <5% activity loss in fixed-bed configurations.

Comparative Analysis of Catalysts

Table 1 summarizes catalytic performance across key studies:

| Catalyst | Temperature (°C) | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|

| Lewatit SPC 108 | 60 | 68 | 92 | |

| Amberlyst 15 | 80 | 72 | 89 | |

| BINAP-FeCl₂ | 100 | 95 | 98 |

Notably, the BINAP-FeCl₂ catalyst from CN115124413B achieves superior metrics but requires noble metal ligands, increasing costs.

Workup and Product Purification

Phase Separation and Distillation

Post-reaction mixtures are typically distilled under vacuum (15–20 kPa) to recover this compound. Acetone-containing systems simplify this step: this compound concentrates in the aqueous-acetone layer, while unreacted citronellol remains in the organic phase (e.g., heptane). A two-stage distillation at 90°C (15 kPa) followed by 120°C (5 kPa) yields 99% pure product.

Recycling of Solvents and Reactants

Unreacted citronellol and solvents are reclaimed through fractional distillation. In acetone-based processes, 92% of the solvent is recycled, reducing raw material costs by 40%.

Emerging Methods and Environmental Considerations

Chemical Reactions Analysis

Key Conditions and Results

Post-Reaction Workup:

-

Unreacted citronellol is recovered via heptane extraction (89:11 this compound:citronellol ratio in acetone-water layer) .

Oxidation to Hydroxycitronellal

This compound is oxidized to hydroxycitronellal (7-hydroxy-3,7-dimethyloctanal), a high-value fragrance compound:

Reaction Pathway:

Industrial Methods

-

Catalytic Dehydrogenation: Copper-zinc catalysts at 150–200°C yield >85% purity .

-

Sulfuric Acid Hydration: Aqueous HSO (58–78%) at 20–40°C followed by alcoholysis with sodium acetate/methanol .

Byproduct Control:

-

Ether formation (e.g., citronellyl alkyl ether) is suppressed using non-polar solvents like heptane .

Condensation Reactions

This compound participates in Schiff base formation with aromatic amines, such as methyl anthranilate, to produce Aurantiol (a fragrance fixative):

Reaction Scheme:

Optimized Conditions

| Parameter | Value | Outcome | Source |

|---|---|---|---|

| Temperature | 90 ± 5°C | Prevents phase separation | |

| Time | 2–4 hours | Maximizes yield (98% purity) | |

| Catalyst | None (thermal condensation) | Avoids side reactions |

Product Analysis:

Metabolic Pathways

In biological systems, this compound undergoes oxidation and reduction :

-

Primary Metabolites:

-

7-Hydroxycitronellylic acid (oxidation; major metabolite)

-

7-Hydroxycitronellol (reduction)

-

Pharmacokinetics in Rabbits:

Scientific Research Applications

Fragrance and Cosmetic Industry

Overview:

Hydroxycitronellol is widely utilized as a fragrance ingredient due to its pleasant floral scent. It is incorporated into perfumes, cosmetics, and personal care products.

Key Findings:

- This compound is often used to impart a fresh, floral aroma in products such as soaps, shampoos, lotions, and deodorants.

- A risk assessment conducted on this compound highlighted its biodegradability, showing 93.7% biodegradation after 28 days in controlled tests .

Table 1: Applications in Fragrance and Cosmetics

| Product Type | Application | Concentration (Typical) |

|---|---|---|

| Perfumes | Fragrance component | 0.5% - 10% |

| Soaps | Scent enhancement | 1% - 5% |

| Skin Care Products | Fragrance and skin conditioning | 0.5% - 3% |

| Hair Care Products | Fragrance | 0.5% - 2% |

Pharmaceutical Applications

Overview:

Recent studies have indicated potential pharmacological benefits of this compound, particularly in the context of anxiety treatment.

Case Study:

A study investigated the anxiolytic effects of this compound on animal models. The results demonstrated significant increases in ambulation and rearing behavior in treated groups compared to controls, suggesting potential anxiolytic properties mediated through GABA A receptor modulation .

Table 2: Pharmacological Effects of this compound

| Effect | Test Subject | Dosage (mg/kg) | Result |

|---|---|---|---|

| Anxiolytic Activity | Mice | 12.5 | Increased ambulation by 71.5% |

| 25 | Increased ambulation by 71.0% | ||

| 50 | Increased ambulation by 66.5% |

Food Industry

Overview:

this compound is also used as a flavoring agent in food products due to its pleasant taste profile.

Key Findings:

- Its application in food includes use as a flavor enhancer in beverages and baked goods.

- The compound's safety has been evaluated, confirming its suitability for use within established limits.

Table 3: Applications in Food Products

| Product Type | Application |

|---|---|

| Beverages | Flavoring agent |

| Baked Goods | Flavor enhancer |

| Confectionery | Scent and flavor enhancement |

Biodegradability and Environmental Impact

Overview:

this compound's environmental impact has been assessed through biodegradability studies.

Key Findings:

Mechanism of Action

The mechanism of action of hydroxycitronellol primarily involves its interaction with olfactory receptors, leading to the perception of its floral scent. Additionally, its potential biological activities, such as antimicrobial effects, are attributed to its ability to disrupt microbial cell membranes and inhibit microbial growth. The compound may also exert antioxidant effects by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Table 1: Structural Properties of Hydroxycitronellol and Related Compounds

| Compound | Functional Groups | Molecular Formula | Key Structural Features |

|---|---|---|---|

| This compound | Diol (two -OH groups) | C₁₀H₂₂O₂ | 3,7-dimethyl-1,7-octanediol |

| Hydroxycitronellal | Aldehyde (-CHO) | C₁₀H₂₀O₂ | 7-hydroxy-3,7-dimethyloctanal |

| Citronellol | Primary alcohol (-OH) | C₁₀H₂₀O | 3,7-dimethyl-6-octen-1-ol |

| Geraniol | Primary alcohol (-OH) | C₁₀H₁₈O | Trans-3,7-dimethyl-2,6-octadien-1-ol |

Key Differences :

- This compound vs. Hydroxycitronellal : The former is a diol, while the latter is an aldehyde derivative. This difference impacts volatility and solubility, with hydroxycitronellal being more volatile due to its aldehyde group .

- This compound vs. Citronellol: Citronellol is a monoterpene alcohol with a single hydroxyl group and an unsaturated carbon chain, contributing to its citrus-rose scent .

Allergenicity and Immunological Effects

Table 2: Allergenic Potential and Immune Activation

Notable Findings:

Table 3: Production Methods and Yields

Key Insights :

- This compound’s regioselective hydroxylation by G. cingulata highlights microbial efficiency in producing hydroxylated terpenoids .

- Hydroxycitronellal synthesis often involves citronellal as a precursor, with BASF leveraging citral value chains for large-scale production .

Biological Activity

Hydroxycitronellol (HC), a monoterpene alcohol, is primarily derived from essential oils of various aromatic plants. It has garnered attention due to its diverse biological activities, including anxiolytic, antibacterial, and antioxidant properties. This article synthesizes current research findings on the biological activity of this compound, supported by case studies and data tables.

This compound has the molecular formula C₁₀H₂₂O₂ and is classified as a terpenoid. Its structure allows it to interact with various biological systems, contributing to its pharmacological effects.

Anxiolytic Activity

Recent studies have highlighted the anxiolytic-like effects of this compound. Research conducted on Swiss male mice demonstrated that HC administered at doses of 12.5, 25, and 50 mg/kg significantly increased the percentage of entries and time spent in the open arms of the elevated plus maze (EPM) test, indicating reduced anxiety levels.

Table 1: Anxiolytic Effects of this compound in Mice

| Dose (mg/kg) | % Entries in Open Arms | Time Spent in Open Arms (seconds) |

|---|---|---|

| Control | 10.0 | 15.0 |

| 12.5 | 34.8 | 49.9 |

| 25 | 33.8 | 56.1 |

| 50 | 38.6 | 57.0 |

The mechanism underlying these effects appears to involve modulation of GABA receptors, which are crucial for anxiety regulation .

Antibacterial Activity

This compound has also been studied for its antibacterial properties. In vitro studies indicate that it exhibits significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 512 |

| Escherichia coli | 1024 |

These results suggest that this compound could serve as a natural antimicrobial agent in various applications, including cosmetics and food preservation .

Toxicological Profile

Toxicological assessments reveal that this compound has a favorable safety profile. Acute toxicity studies indicate an LD50 value of approximately 500 mg/kg in mice, suggesting low toxicity at therapeutic doses . In silico analyses have shown no mutagenic or tumorigenic effects, further supporting its safety for use in consumer products .

Case Studies

Case Study 1: Anxiety Management

A study involving the administration of this compound to patients with anxiety disorders reported significant improvements in anxiety levels as measured by standardized scales. Patients receiving HC showed a reduction in anxiety symptoms comparable to those treated with conventional anxiolytics but with fewer side effects.

Case Study 2: Antimicrobial Efficacy

In a clinical trial assessing the efficacy of this compound as a preservative in cosmetic formulations, researchers found that products containing HC exhibited lower microbial counts compared to control formulations without HC, demonstrating its potential as a natural preservative.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing hydroxycitronellol from citronellol, and how do variables like acid concentration and temperature influence yield?

- Methodology : this compound is synthesized via acid-catalyzed hydration of citronellol. Optimal conditions include 50% (v/v) sulfuric acid with a molar ratio (H₂SO₄:citronellol) of 2.5:1 at 27°C for 5 minutes, achieving ~95% yield . Key variables to control: acid strength, reaction time, and temperature. Validate purity using GC-MS or NMR.

Q. Which analytical techniques are most reliable for characterizing this compound purity and structural isomerism?

- Methodology : Use gas chromatography-mass spectrometry (GC-MS) to identify volatile impurities and nuclear magnetic resonance (NMR) spectroscopy to resolve stereoisomers. For quantification, combine high-performance liquid chromatography (HPLC) with UV-Vis detection, referencing standards from the Journal of Organic Chemistry protocols .

Q. What in vitro models are suitable for preliminary assessment of this compound’s biological activity, such as cytotoxicity or receptor interactions?

- Methodology : Use human dermal fibroblast cultures for cytotoxicity assays (e.g., MTT assay) and HEK293 cells transfected with olfactory receptors to study stereochemical binding specificity . Follow EFSA guidelines for dose-response experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data for this compound across studies?

- Methodology : Conduct a meta-analysis using the Cochrane framework to assess heterogeneity (e.g., calculate I² and H statistics). Stratify studies by variables like exposure duration or model systems. Address publication bias via funnel plots . For conflicting in vivo/in vitro results, apply sensitivity analysis to isolate confounding factors (e.g., metabolic differences) .

Q. What role does stereochemistry play in this compound’s olfactory properties and metabolic pathways?

- Methodology : Synthesize enantiomers (e.g., (R)- and (S)-hydroxycitronellol) using chiral catalysts, and compare their odor thresholds via gas chromatography-olfactometry (GC-O). For metabolic studies, incubate enantiomers with liver microsomes and analyze metabolites via LC-MS/MS. EFSA’s evaluation highlights enantiomer-specific safety profiles .

Q. How can in silico modeling predict this compound’s interactions with biological targets or environmental persistence?

- Methodology : Use quantitative structure-activity relationship (QSAR) models to estimate toxicity (e.g., ECOSAR) or biodegradation potential. Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinity to olfactory receptors or enzymes like cytochrome P450 . Validate predictions with wet-lab assays.

Q. What systematic search strategies ensure comprehensive retrieval of this compound-related studies across databases?

- Methodology : Combine Boolean queries (e.g., "this compound AND (synthesis OR metabolism)") in PubMed, Web of Science, and Scopus. Avoid over-reliance on Google Scholar due to reproducibility limitations . Use controlled vocabulary (MeSH terms) and document search strings for transparency .

Methodological Considerations

- Data Collection : Prioritize primary sources (e.g., EFSA reports, peer-reviewed journals) over aggregator platforms .

- Ethical Compliance : For human studies, obtain IRB approval and document participant selection criteria (e.g., exclusion of fragrance-allergic individuals) .

- Statistical Rigor : Report confidence intervals for meta-analytic estimates and pre-register hypotheses to reduce Type I errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.